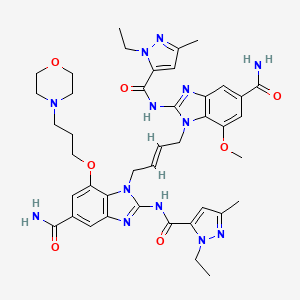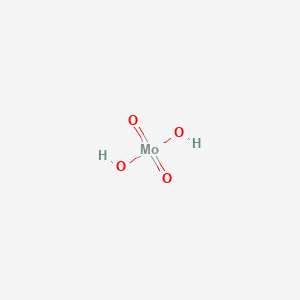
DMX-5804
Descripción general
Descripción
DMX-5804 is a potent, orally active, and selective blocker of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It promotes the survival of human stem cell-derived cardiomyocytes and reduces infarct size in vivo .
Molecular Structure Analysis
DMX-5804 has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401 .Chemical Reactions Analysis
DMX-5804 is a selective inhibitor of the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .Physical And Chemical Properties Analysis
DMX-5804 has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401. The elemental analysis shows that it contains C, 69.79; H, 5.30; N, 11.63; O, 13.28 .Aplicaciones Científicas De Investigación
Retinal Neuron Regeneration
- Scientific Field : Regenerative Medicine, Ophthalmology .
- Application Summary : DMX-5804, a small molecule inhibitor of MAP4K4/6/7, has been used to promote retinal neuron regeneration from Müller glia in adult mice . This is significant because loss of photoreceptors and retinal ganglion cells (RGCs) results in vision loss in prominent retinal diseases .
- Methods of Application : The study involved treating mouse Müller glia with DMX-5804 after NMDA-induced retinal damage . This treatment allowed the Müller glia to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state .
- Results : The study found that spontaneous trans-differentiation of Müller glia into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal . This suggests that MAP4Ks block the reprogramming capacity of Müller glia in a YAP-dependent manner in adult mammals .
Cardiomyocyte Protection
- Scientific Field : Cardiology, Regenerative Medicine .
- Application Summary : DMX-5804, a selective inhibitor of the stress-activated kinase MAP4K4, has been used to suppress cell death in myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .
- Methods of Application : The study involved the development of DMX-10001, a soluble, rapidly cleaved pro-drug of DMX-5804, for intravenous testing in large-mammal MI . A randomized, blinded efficacy study was performed in swine subjected to LAD balloon occlusion (60 min) and reperfusion (24 h) .
- Results : Despite exceeding the concentrations for proven success in both mice and hPSC-CMs, the study found that DMX-10001 failed to reduce infarct size in large-mammal MI .
Inhibition of Abdominal Aortic Aneurysm (AAA) Formation
- Scientific Field : Vascular Biology, Cardiovascular Medicine .
- Application Summary : DMX-5804 has been used to inhibit the formation of abdominal aortic aneurysms (AAA). AAA is a condition characterized by the enlargement of the aorta, the main blood vessel that delivers blood from the heart to the body .
- Methods of Application : The study involved the use of DMX-5804 to inhibit MAP4K4 activity, which is upregulated in the aorta and vascular smooth muscle cells (VSMCs) in the absence of RhoA .
- Results : The study found that inhibition of MAP4K4 activity by DMX-5804 decreases AAA formation .
Neuroprotection via JNK Signaling Cascade Suppression
- Scientific Field : Neurobiology, Neuroprotection .
- Application Summary : DMX-5804 has been used for neuroprotection by suppressing apoptosis downstream of the JNK signaling cascade .
- Methods of Application : The study involved the use of DMX-5804 to suppress JNK phosphorylation in NMDA-damaged retinas .
- Results : The study found that DMX-5804 suppressed JNK phosphorylation, suggesting its potential role in neuroprotection .
Inhibition of Tumor Growth
- Scientific Field : Oncology .
- Application Summary : DMX-5804 has been used to inhibit tumor growth. The compound suppresses the growth of cancer cells by inhibiting the activity of MAP4K4/6/7, which are involved in cell proliferation and survival .
- Methods of Application : The study involved treating cancer cells with DMX-5804 and observing the effects on cell proliferation and survival .
- Results : The study found that DMX-5804 effectively inhibited the growth of cancer cells .
Direcciones Futuras
DMX-5804 has shown potential in promoting the survival of human stem cell-derived cardiomyocytes and reducing infarct size in vivo . It also promotes retinal neuron regeneration from Müller glia in adult mice . These findings suggest that DMX-5804 could be further explored for its therapeutic potential in cardiac and retinal diseases.
Propiedades
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHFOGORKZNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137334091 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












